1,3,6,8-Tetraethynyl-9H-carbazole

Description

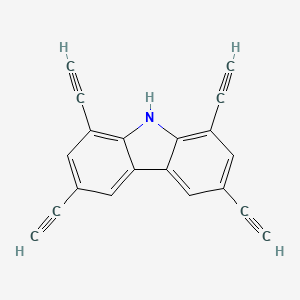

1,3,6,8-Tetraethynyl-9H-carbazole (CAS: 415951-75-4) is a carbazole derivative functionalized with four ethynyl (-C≡CH) groups at positions 1, 3, 6, and 8 of the aromatic core. Ethynyl groups, characterized by sp-hybridized carbon atoms, confer unique electronic properties, including enhanced π-conjugation and electron-withdrawing effects, making this compound valuable in organic electronics and materials science. The compound is available as a high-purity reagent (98%) and serves as a precursor for constructing complex architectures like polymers or covalent organic frameworks (COFs) due to its multiple reactive sites .

Properties

IUPAC Name |

1,3,6,8-tetraethynyl-9H-carbazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H9N/c1-5-13-9-15(7-3)19-17(11-13)18-12-14(6-2)10-16(8-4)20(18)21-19/h1-4,9-12,21H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLNHWHRQKIRLMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=C2C(=C1)C3=CC(=CC(=C3N2)C#C)C#C)C#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H9N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination Procedure

-

Reagents : Carbazole, bromine (Br₂), iron(III) chloride (FeCl₃), chloroform (CHCl₃).

-

Conditions :

-

Characterization :

Alternative Bromination Routes

-

Electrophilic Substitution : Direct bromination at positions 1,3,6,8 is challenging due to competing side reactions. FeCl₃ acts as a Lewis acid to enhance regioselectivity.

-

Microwave-Assisted Bromination : Reduces reaction time but requires precise temperature control to avoid decomposition.

Sonogashira Coupling: Introduction of Ethynyl Groups

The tetrabromo intermediate undergoes fourfold Sonogashira coupling to install ethynyl groups.

Standard Sonogashira Protocol

-

Reagents : 1,3,6,8-tetrabromo-9H-carbazole, trimethylsilylacetylene (TMSA), Pd(PPh₃)₄, CuI, triethylamine (TEA).

-

Conditions :

-

Optimization :

Stepwise Coupling Strategy

To avoid steric hindrance, sequential coupling at positions 1,3 followed by 6,8 is employed:

Analytical Validation of TECz

Spectroscopic Data

Purity and Stability

Comparative Analysis of Synthetic Routes

Challenges and Solutions

-

Regioselectivity : Bromination at less reactive positions (1,8) requires excess Br₂ and FeCl₃.

-

Homocoupling : Using TMSA instead of terminal alkynes suppresses undesired dimerization.

-

Cost Efficiency : TMSA, though expensive, is recycled via distillation.

Applications of TECz in Materials Science

Chemical Reactions Analysis

Types of Reactions

1,3,6,8-Tetraethynyl-9H-carbazole undergoes various types of chemical reactions, including:

Oxidation: The ethynyl groups can be oxidized to form carbonyl compounds.

Reduction: The ethynyl groups can be reduced to form alkenes or alkanes.

Substitution: The ethynyl groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and lithium aluminum hydride.

Substitution: Common reagents include halogenating agents such as bromine or chlorine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethynyl groups can yield carbonyl compounds, while reduction can yield alkenes or alkanes.

Scientific Research Applications

Organic Electronics

Organic Light Emitting Diodes (OLEDs) : TECz is utilized as a fluorescent emitter in OLEDs due to its efficient light emission properties. The compound's ability to harvest triplet excitons through thermally activated delayed fluorescence (TADF) enhances the performance of OLED devices.

Case Study: TADF OLED Devices

Recent developments have shown that incorporating TECz into OLED structures can lead to high external quantum efficiencies (EQE) and low roll-off ratios. For instance, devices using TECz derivatives demonstrated EQE values exceeding 20% with excellent luminance stability .

| Property | Value |

|---|---|

| Maximum EQE | 23.6% |

| Luminance | 38,000 cd/m² |

| Roll-off Ratio | EQE at 10,000 cd/m² = 21.6% |

Photocatalysis

Covalent Organic Frameworks (COFs) : TECz serves as a building block for COFs, which are used in photocatalytic applications for organic synthesis and pollutant degradation. The incorporation of TECz into COFs has shown remarkable efficiency in generating reactive oxygen species (ROS) under visible light.

Case Study: Pollutant Degradation

A study demonstrated that a conjugated microporous polymer (Fc-CBZ-CMP) derived from TECz effectively degraded methylene blue and converted toxic chemical warfare agents into non-toxic products when exposed to visible light. This polymer outperformed traditional photocatalysts like TiO .

| Application | Performance |

|---|---|

| Methylene Blue Degradation | Significant reduction observed |

| Chemical Warfare Agent Conversion | Complete conversion to nontoxic products |

Chemical Sensing

Fluorescent Probes : TECz has been explored as a fluorescent probe for the detection of nitroexplosives. Its fluorescence properties allow for sensitive detection methods that can be utilized in security and environmental monitoring.

Case Study: Nitroexplosive Detection

Research indicates that derivatives of TECz exhibit significant fluorescence quenching in the presence of nitroexplosive molecules, making them effective for real-time monitoring and detection applications .

| Detection Method | Sensitivity |

|---|---|

| Nitroexplosives | High sensitivity with significant fluorescence quenching |

Mechanism of Action

The mechanism of action of 1,3,6,8-Tetraethynyl-9H-carbazole involves its ability to participate in various chemical reactions due to the presence of the ethynyl groups. These groups can undergo oxidation, reduction, and substitution reactions, allowing the compound to interact with a wide range of molecular targets and pathways. For example, in the context of organic light-emitting diodes, the compound can facilitate electron and hole separation, leading to the generation of reactive oxygen species under visible light .

Comparison with Similar Compounds

Comparison with Similar Carbazole Derivatives

Structural and Functional Group Comparisons

3,6-Diethynyl-9-tetradecylcarbazole

- Structure : Features ethynyl groups at positions 3 and 6, with a tetradecyl (C14H29) chain on the nitrogen atom.

- Key Differences: Fewer ethynyl groups (2 vs. 4), limiting conjugation extension. The tetradecyl chain enhances solubility in nonpolar solvents but may hinder solid-state π-π stacking .

- Applications : Primarily used in liquid crystalline materials due to alkyl chain flexibility .

6,6′-Bis(phenylethynyl)-9H,9′H-3,3′-bicarbazole

- Structure : Contains ethynyl-linked bicarbazole units.

- Key Differences :

- Applications : Deep-blue emitters in OLEDs; alkyl chains modulate aggregation and emission color .

1,3,6,8-Tetrabromo-9-ethyl-9H-carbazole

Photophysical and Electronic Properties

| Compound | Emission λmax (Solution) | Solid-State Behavior | Charge Mobility |

|---|---|---|---|

| 1,3,6,8-Tetraethynyl-9H-carbazole | Not reported | Likely rigid due to ethynyl groups | High (predicted) |

| 3,6-Diethynyl-9-tetradecylcarbazole | N/A | Reduced crystallinity (alkyl chains) | Moderate |

| 6,6′-Bis(phenylethynyl)-bicarbazole | 416 nm | Aggregation-dependent emission | Moderate-High |

| 1,3,6,8-Tetrabromo-9H-carbazole | N/A | Poor π-stacking | Low |

- This compound : Predicted to exhibit high charge mobility due to extended conjugation and rigid structure. The absence of alkyl chains may favor crystallinity but limit solubility .

- Bicarbazole Derivatives : Emission maxima depend on core structure; triethynylbenzene-centered analogs emit at shorter wavelengths (369–380 nm) compared to bicarbazoles .

Biological Activity

1,3,6,8-Tetraethynyl-9H-carbazole (TECz) is a compound of significant interest in medicinal chemistry and materials science due to its diverse biological activities and applications. This article explores the biological activity of TECz, focusing on its anticancer properties, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

This compound features a carbazole core with four ethynyl substituents at the 1, 3, 6, and 8 positions. This unique structure enhances its electronic properties and makes it suitable for various applications, including as a fluorescent probe and in the synthesis of covalent organic frameworks (COFs) .

Research indicates that TECz exhibits notable anticancer activity through several mechanisms:

- Inhibition of Cell Proliferation : TECz has been shown to inhibit the proliferation of various cancer cell lines. For instance, it demonstrated significant cytotoxic effects against lung carcinoma (A549) and colon carcinoma (HCT116) cell lines with IC50 values in the low micromolar range .

- Induction of Apoptosis : Studies suggest that TECz induces apoptosis in cancer cells by activating intrinsic apoptotic pathways. This is evidenced by increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins in treated cells .

- Impact on Signal Transduction Pathways : TECz has been reported to inhibit key signaling pathways involved in cancer progression. For example, it suppresses the activation of STAT3, a transcription factor closely linked to tumorigenesis .

Case Studies

- Lung Cancer Models : In a study assessing the effects of TECz on A549 lung cancer cells, researchers observed a dose-dependent reduction in cell viability. The compound induced apoptosis as confirmed by flow cytometry analysis .

- Colon Cancer Studies : Another study investigated the effects of TECz on HCT116 cells, revealing that it significantly inhibited cell growth and induced cell cycle arrest at the G2/M phase .

Comparative Biological Activity

The following table summarizes the biological activity of TECz compared to other carbazole derivatives:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | A549 (Lung) | 5.9 | Induces apoptosis |

| HCT116 (Colon) | 4.5 | Cell cycle arrest | |

| 6-Methyl-2,3,4,9-tetrahydro-1H-carbazole | Calu1 (Lung) | 2.5 | Apoptosis induction |

| ACHN (Kidney) | 10.2 | Inhibition of proliferation |

Applications in Drug Development

Given its promising biological activity, TECz is being explored for its potential as a therapeutic agent in cancer treatment. Its ability to modulate critical signaling pathways and induce apoptosis makes it a candidate for further development into anticancer drugs.

Future Directions

Continued research is necessary to fully elucidate the mechanisms underlying the biological activities of TECz. Future studies should focus on:

- In Vivo Studies : To assess the efficacy and safety profile of TECz in animal models.

- Combination Therapies : Investigating the synergistic effects when combined with existing chemotherapeutic agents.

- Structure-Activity Relationship (SAR) : Optimizing the chemical structure to enhance potency and selectivity against cancer cells.

Q & A

Q. What are the standard synthetic routes for preparing 1,3,6,8-Tetraethynyl-9H-carbazole?

The synthesis typically involves functionalization of the carbazole core via Sonogashira coupling or alkylation reactions. For example:

- Alkylation : Carbazole derivatives can be synthesized using 1,4-dibromobutane and tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst in toluene at 45°C, followed by purification via recrystallization (yield ~89.5%) .

- Ethynylation : Introducing ethynyl groups may require palladium-catalyzed cross-coupling reactions, as seen in similar carbazole derivatives, using reagents like bis(pinacolato)diboron and CH₃COOK under reflux conditions .

- Key Considerations : Monitor reaction progress via TLC and purify using column chromatography (silica gel) or vacuum distillation to remove unreacted reagents .

Q. How is NMR spectroscopy utilized in characterizing carbazole derivatives?

- ¹H/¹³C NMR : Identifies substitution patterns and confirms ethynyl group integration. For example, aromatic protons in carbazole typically resonate at δ 7.2–8.5 ppm, while ethynyl protons appear as sharp singlets near δ 2.5–3.5 ppm .

- Quantitative Analysis : Use DEPT-135 to distinguish CH₃, CH₂, and CH groups. Coupling constants (e.g., J = 8–10 Hz for adjacent aromatic protons) validate regioselectivity .

Q. What safety protocols are recommended when handling this compound?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods during synthesis due to volatile solvents (e.g., toluene, THF).

- Emergency Measures : In case of inhalation, move to fresh air; for skin contact, wash with soap/water. Store in airtight containers away from ignition sources .

Advanced Research Questions

Q. What challenges arise in functionalizing carbazole cores with ethynyl groups, and how are they addressed?

- Steric Hindrance : Bulky ethynyl groups at the 1,3,6,8-positions hinder reaction efficiency. Optimize catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) and use polar solvents (DMF, THF) to improve yields .

- Side Reactions : Competing Glaser coupling (dimerization of ethynyl groups) can occur. Suppress this by degassing solvents and maintaining inert (N₂/Ar) atmospheres .

Q. How can computational methods predict the photophysical properties of ethynyl-functionalized carbazoles?

- DFT/TD-DFT : Calculate HOMO-LUMO gaps to estimate emission wavelengths. For example, ethynyl groups lower the LUMO by ~0.5 eV, enabling tunable deep-blue emission .

- Molecular Dynamics : Simulate aggregation-induced emission (AIE) effects by modeling intermolecular π-π interactions in solid-state frameworks .

Q. How can contradictions in XRD data for carbazole derivatives be resolved?

- Refinement Strategies : Use SHELXL for high-resolution data refinement. Adjust thermal parameters (Ueq) and validate hydrogen bonding via Fourier difference maps .

- Twinned Crystals : Apply TWIN laws in SHELXTL to deconvolute overlapping reflections in cases of pseudo-merohedral twinning .

Q. What are the emerging applications of this compound in organic electronics?

- OLEDs : The ethynyl groups enhance charge transport in emissive layers. Device architectures with Mg:Ag cathodes and ITO anodes achieve external quantum efficiencies >1% .

- COFs : As a tetrahedral building block, it forms porous frameworks for gas storage (e.g., H₂, CO₂) with surface areas >1000 m²/g .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.